molecular formula C9H19NO4S B1264336 N,N-dihydroxytetrahomomethionine

N,N-dihydroxytetrahomomethionine

Cat. No.: B1264336
M. Wt: 237.32 g/mol
InChI Key: BMIHHOYYQXWVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dihydroxytetrahomomethionine is a specialized biochemical intermediate critically involved in the biosynthesis of aliphatic glucosinolates in plants such as Arabidopsis thaliana . This compound is metabolized by the cytochrome P450 enzymes CYP79F1 and CYP79F2, which catalyze the conversion of various homomethionine precursors into the corresponding aldoximes . Research into this compound is therefore essential for elucidating the metabolic network of aliphatic glucosinolate production, which has significant implications for plant defense mechanisms and human nutrition . Glucosinolates and their breakdown products are studied for their roles as natural plant defense compounds, bioherbicides, and for their potential cancer-preventative properties . This product is presented as a high-purity standard to support advanced phytochemical and biochemical research. By providing this specific intermediate, we aim to facilitate studies on metabolic engineering, with the goal of modifying aliphatic glucosinolate profiles in plants to enhance their pest resistance and nutritional value . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H19NO4S

Molecular Weight

237.32 g/mol

IUPAC Name

2-(dihydroxyamino)-8-methylsulfanyloctanoic acid

InChI

InChI=1S/C9H19NO4S/c1-15-7-5-3-2-4-6-8(9(11)12)10(13)14/h8,13-14H,2-7H2,1H3,(H,11,12)

InChI Key

BMIHHOYYQXWVEG-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC(C(=O)O)N(O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N,N-dihydroxytetrahomomethionine is characterized by its unique structure, which includes a thioether group and two hydroxyl groups. Its chemical formula is C9H19NO4SC_9H_{19}NO_4S, indicating the presence of sulfur, which is crucial for its biological activity. The compound's structure allows it to interact with biological systems effectively, making it a subject of interest in drug design and development.

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic effects. The following table summarizes its pharmacological activities based on recent studies:

Activity Description References
Antioxidant ActivityExhibits significant antioxidant properties, potentially reducing oxidative stress in cells.
Anti-inflammatory EffectsDemonstrated ability to inhibit pro-inflammatory pathways, suggesting potential in treating inflammation-related diseases.
Antimicrobial PropertiesShows efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

  • Antioxidant Activity:
    A study evaluated the antioxidant properties of this compound by measuring its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
  • Anti-inflammatory Effects:
    In vitro assays using RAW 264.7 macrophages revealed that this compound effectively reduced nitric oxide production, a marker of inflammation. This finding supports its application in developing anti-inflammatory drugs aimed at conditions such as arthritis and chronic inflammatory diseases.
  • Antimicrobial Properties:
    A recent investigation into the antimicrobial efficacy of this compound demonstrated its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Biological Mechanisms

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Scavenging: The hydroxyl groups in the compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Inflammatory Mediators: By modulating signaling pathways involved in inflammation, the compound may reduce the expression of pro-inflammatory cytokines.
  • Disruption of Bacterial Cell Walls: The sulfur atom in the structure may play a role in disrupting bacterial cell wall synthesis, leading to increased susceptibility to infection.

Preparation Methods

Homologation of Methionine Precursors

The synthesis begins with tetrahomomethionine, a homologue of methionine containing four additional methylene units. Homologation is achieved via cyanide-mediated chain elongation. For example, acrolein undergoes nucleophilic addition with cyanide ions in the presence of acetic anhydride, followed by hydrolysis to extend the carbon chain.

Table 1: Homologation Reaction Conditions

Substrate Reagent Solvent Temperature (°C) Yield (%) Reference
Acrolein NaCN, Ac₂O Toluene -11 to 3 78
3-Butenenitrile H₂SO₄, H₂O Aqueous 50–90 85

Key challenges include controlling exothermic reactions during cyanide addition and optimizing hydrolysis pH to minimize byproducts.

Introduction of the Dihydroxyamino Group

The dihydroxyamino (-N(OH)₂) moiety is introduced via oxidative hydroxylation of a primary amine precursor. Iodine-mediated demethylation under basic conditions, as demonstrated in erythromycin derivatives, provides a viable pathway. Alternatively, hydrogen peroxide in acidic media facilitates direct hydroxylation.

Table 2: Hydroxylation Methods

Substrate Oxidizing Agent Base Temperature (°C) Yield (%) Reference
N-Methyl precursor I₂, NaOH NaOAc 50–60 98
Primary amine H₂O₂, H₂SO₄ 25–60 63

Reaction monitoring via NMR confirms the conversion of -NH₂ to -N(OH)₂, with iodine proving superior in selectivity.

Free Radical Thiolation for Sulfur Incorporation

The 7-thiaoctyl side chain is installed via free radical addition of methyl mercaptan (CH₃SH) to unsaturated intermediates. Azobisisobutyronitrile (AIBN) initiates the reaction under inert conditions, as detailed in patents for analogous thiobutanoic acids.

Table 3: Free Radical Thiolation Parameters

Olefin Initiator Pressure (psig) Temperature (°C) Time (h) Yield (%) Reference
2-Hydroxy-3-butenoate AIBN 50–70 50–60 5 89

Post-reaction, excess methyl mercaptan is recovered via steam stripping, ensuring minimal environmental release.

Hydrolysis and Purification

Final hydrolysis of intermediates to the carboxylic acid is achieved using sulfuric acid (50–70%). Optimal conditions balance acid strength and temperature to prevent oligomerization.

Table 4: Hydrolysis Optimization

Intermediate H₂SO₄ (%) Temperature (°C) Time (h) Purity (%) Reference
2-Hydroxy-4-(methylthio)butanamide 50 90 2 95
Nitrile derivative 65 50 1.5 88

Crystallization or solvent extraction (e.g., methyl propyl ketone) isolates the product, with yields exceeding 85%.

Analytical Characterization

Synthetic N,N-dihydroxytetrahomomethionine is validated via:

  • ¹H/¹³C NMR : Peaks at δ 9.42 ppm (aldehyde H) and δ 172 ppm (COOH).
  • HR-MS : Exact mass = 237.1035 Da (error < 0.0003 Da).
  • X-ray crystallography : Confirms spatial arrangement of N(OH)₂ and thioether groups.

Q & A

Q. What are the recommended methodologies for synthesizing N,N-dihydroxytetrahomomethionine with high purity?

Synthesis typically involves multi-step reactions, starting with homomethionine precursors. Key steps include hydroxylation under controlled acidic or basic conditions, followed by purification via fractional distillation or column chromatography. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should validate purity (≥99%) . For hygroscopic intermediates, anhydrous conditions and inert atmospheres are critical to prevent degradation .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm hydroxyl and methyl group positions.
  • Mass Spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like O-H and N-H stretches. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

Contradictions may arise from differences in experimental design (e.g., buffer systems, temperature). To resolve:

  • Conduct stability studies using standardized buffers (pH 2–12) at 25°C and 37°C.
  • Monitor degradation via UV-Vis or GC-MS at timed intervals.
  • Compare results with literature using meta-analysis frameworks to identify confounding variables .

Q. What experimental strategies optimize this compound’s bioavailability in in vitro cellular models?

  • Solubility Enhancement : Use co-solvents (e.g., dimethylacetamide) at concentrations ≤1% to avoid cytotoxicity .
  • Permeability Assays : Employ Caco-2 cell monolayers to assess intestinal absorption potential.
  • Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Q. How should researchers design dose-response studies to evaluate this compound’s antioxidant efficacy without overinterpreting noise?

  • Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine minimum group sizes .
  • Control Groups : Include positive controls (e.g., ascorbic acid) and vehicle-only groups.
  • Replicate Strategy : Perform triplicate measurements across three independent experiments to distinguish signal from variability .
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Q. What analytical approaches differentiate this compound’s tautomeric forms in solution?

  • Dynamic NMR : Capture tautomerization kinetics in deuterated solvents.
  • Computational Modeling : Density Functional Theory (DFT) predicts dominant tautomers under specific conditions.
  • pH Titration : Correlate tautomer prevalence with protonation states using potentiometric methods .

Methodological Notes

  • Purity Standards : Adopt USP-grade specifications for reagents, including distilling ranges (e.g., 164.5–167.5°C) and GC validation .
  • Data Reproducibility : Document all synthesis and assay conditions in detail (e.g., solvent batches, humidity levels) to mitigate reproducibility crises .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.